5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one
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Overview
Description
5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a bromine atom at the 5th position, a fluorophenyl group at the 1st position, and a nitro group at the 3rd position on the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridinone precursor, followed by nitration and subsequent coupling with a fluorophenyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Safety measures are also paramount due to the handling of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinones with various functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluorophenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(4-chlorophenyl)-3-nitropyridin-2(1H)-one
- 5-Bromo-1-(4-methylphenyl)-3-nitropyridin-2(1H)-one
- 5-Bromo-1-(4-nitrophenyl)-3-nitropyridin-2(1H)-one
Uniqueness
5-Bromo-1-(4-fluorophenyl)-3-nitropyridin-2(1H)-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C11H6BrFN2O3 |
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Molecular Weight |
313.08 g/mol |
IUPAC Name |
5-bromo-1-(4-fluorophenyl)-3-nitropyridin-2-one |
InChI |
InChI=1S/C11H6BrFN2O3/c12-7-5-10(15(17)18)11(16)14(6-7)9-3-1-8(13)2-4-9/h1-6H |
InChI Key |
QQJHYMIAXWIXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=C(C2=O)[N+](=O)[O-])Br)F |
Origin of Product |
United States |
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